molecular formula C12H16BrF B1492384 1-(2-Bromo-1-fluoroethyl)-4-tert-butylbenzene CAS No. 2097984-41-1

1-(2-Bromo-1-fluoroethyl)-4-tert-butylbenzene

Cat. No.: B1492384
CAS No.: 2097984-41-1
M. Wt: 259.16 g/mol
InChI Key: KEYXYBQFIPAOAD-UHFFFAOYSA-N
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Description

1-(2-Bromo-1-fluoroethyl)-4-tert-butylbenzene is a specialized small molecule building block designed for advanced organic synthesis and medicinal chemistry research. This compound features a benzene ring substituted with a tert-butyl group for steric and electronic influence, and a versatile 2-bromo-1-fluoroethyl chain. The presence of both bromine and fluorine on the ethyl sidechain makes it a valuable substrate for further functionalization. The bromine atom serves as a good leaving group, enabling nucleophilic substitution reactions (SN2), while the fluorine atom can be used to modulate the compound's electronic properties, lipophilicity, and metabolic stability in drug discovery programs. Researchers can utilize this reagent to incorporate a fluorinated and tert-butyl-functionalized phenethylamine scaffold into larger, more complex target molecules. It is particularly useful in the synthesis of chemical intermediates for materials science and pharmaceutical research, where the introduction of fluorine is a key strategy. The tert-butyl group is a common motif in agrochemicals and pharmaceuticals, known to influence the conformation and binding affinity of lead compounds . This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications. It is supplied with a certificate of analysis to ensure quality and batch-to-batch consistency. Researchers are advised to handle this compound with appropriate safety precautions, including the use of personal protective equipment, as is standard with halogenated reagents .

Properties

IUPAC Name

1-(2-bromo-1-fluoroethyl)-4-tert-butylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrF/c1-12(2,3)10-6-4-9(5-7-10)11(14)8-13/h4-7,11H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEYXYBQFIPAOAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Bromo-1-fluoroethyl)-4-tert-butylbenzene is a halogenated aromatic compound that has garnered interest in various fields, including medicinal chemistry and material science. Its unique structure, characterized by the presence of a bromine and a fluorine atom, allows it to participate in diverse chemical reactions, leading to potential biological applications. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H12BrF
  • Molecular Weight : 253.12 g/mol
  • Density : Approximately 1.2 g/cm³
  • Boiling Point : Approximately 232°C
  • Melting Point : 15-16°C

Pharmacological Properties

The biological activity of this compound can be attributed to its interactions with various biological targets. The following sections summarize key findings regarding its pharmacological effects:

Anticancer Activity

Recent studies have indicated that halogenated aromatic compounds possess anticancer properties. For instance, the compound has shown potential in inhibiting the proliferation of cancer cells through mechanisms involving:

  • Apoptosis Induction : Activation of apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : Interference with cell cycle progression, particularly at the G2/M checkpoint.

A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cell lines, suggesting its potential as a lead compound for developing anticancer agents .

Neuroprotective Effects

Research has also explored the neuroprotective effects of this compound. It has been shown to inhibit glycogen synthase kinase-3 (GSK-3), an enzyme implicated in neurodegenerative diseases such as Alzheimer's. By modulating GSK-3 activity, the compound may promote neuronal survival and enhance neuritogenesis .

The biological activity of this compound is mediated through several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of specific kinases and phosphatases involved in cellular signaling pathways.
  • Receptor Modulation : It may interact with various receptors, influencing downstream signaling cascades that regulate cell survival and proliferation.

Case Studies

Several case studies have reported on the efficacy of this compound in various biological contexts:

  • Breast Cancer Cell Lines : A study investigated the effects of this compound on MCF-7 breast cancer cells, revealing a dose-dependent inhibition of cell growth and induction of apoptosis .
  • Neuroprotection in Animal Models : In vivo studies using rodent models demonstrated that treatment with this compound led to improved cognitive functions and reduced neuroinflammation, suggesting its therapeutic potential for neurodegenerative conditions .

Data Tables

PropertyValue
Molecular FormulaC11H12BrF
Molecular Weight253.12 g/mol
Density1.2 g/cm³
Boiling Point232°C
Melting Point15-16°C
Biological ActivityEffect
AnticancerInduces apoptosis
NeuroprotectiveInhibits GSK-3
CytotoxicitySignificant against MCF-7 cells

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Effects

The tert-butyl group and bromo/fluoro substituents significantly influence reactivity, stability, and physical properties. Below is a comparative analysis with key analogs:

Table 1: Structural and Spectroscopic Comparison
Compound Name Molecular Formula Substituents on Benzene Side Chain Structure ¹⁹F NMR (δ, ppm) Key Properties/Applications
1-(2-Bromo-1-fluoroethyl)-4-tert-butylbenzene C₁₂H₁₅BrF 4-tert-butyl -CH₂CH(Br)F Not reported Intermediate for nNOS inhibitors
1-(2-Bromo-1-fluoroethyl)-4-fluorobenzene (2c) C₈H₆BrF₂ 4-fluoro -CH₂CH(Br)F −112.0, −171.6 Higher polarity due to electron-withdrawing F
1-(2-Bromo-1-fluoroethyl)-4-methoxybenzene (2d) C₉H₉BrFO 4-methoxy -CH₂CH(Br)F −171.2 Electron-donating methoxy enhances stability
4-tert-butylbenzyl bromide C₁₁H₁₅Br 4-tert-butyl -CH₂Br N/A High SN2 reactivity for alkylation
1-(2-Bromo-2-fluorovinyl)-4-tert-butylbenzene (1e) C₁₂H₁₃BrF 4-tert-butyl -CH=CFBr (vinyl) −112.86 Conjugation stabilizes vinyl structure

Key Observations :

  • Substituent Effects : The tert-butyl group in the target compound provides steric hindrance, reducing reactivity in crowded reactions compared to smaller substituents like fluorine or methoxy . However, its electron-donating nature increases lipophilicity (logD ~5–8 for tert-butyl analogs vs. ~5.56–8.94 for fluorinated derivatives) .
  • NMR Shifts : Fluorine chemical shifts are sensitive to adjacent groups. For example, the ¹⁹F signal at δ −171.6 in 2c reflects deshielding by the electron-withdrawing fluorine on the benzene ring, while the tert-butyl group in the target compound may shield fluorine slightly more.
  • Reactivity : Bromine on the ethyl chain (target compound) enables nucleophilic substitution, whereas bromine on the benzene ring (e.g., 1-bromo-4-tert-butylbenzene ) favors electrophilic aromatic substitution.

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(2-Bromo-1-fluoroethyl)-4-tert-butylbenzene typically involves:

  • Preparation of the aromatic core with the tert-butyl substituent
  • Introduction of the halogenated ethyl side chain, incorporating both bromine and fluorine atoms

The process generally follows a stepwise halogenation and functional group transformation approach, often starting from 4-tert-butylbenzyl derivatives.

Preparation of 4-tert-butylbenzyl Precursors

The aromatic core with the tert-butyl group is a key starting material. Reliable methods for preparing 4-tert-butylbenzyl derivatives include:

  • Friedel-Crafts Alkylation: Alkylation of benzene or chlorobenzene with isobutylene or chloro-2-methylpropane under Lewis acid catalysis such as aluminum chloride (AlCl3) or complex acids like HAlCl4. This method efficiently introduces the tert-butyl group at the para position relative to halogen substituents.

  • Example Reaction Conditions:

Step Reagents & Conditions Outcome
1 Chlorobenzene + chloro-2-methylpropane + HAlCl4 catalyst Formation of 4-tert-butylchlorobenzene
2 Controlled temperature (90-100°C), HCl gas management High yield with minimal byproducts
3 Work-up with water and acid, separation and drying Crude 4-tert-butylchlorobenzene (~78% GC purity)

This precursor is crucial for subsequent halogenation steps.

Halogenation to Introduce Bromine on the Methyl Side Chain

A critical intermediate is the brominated benzyl derivative, such as 2-bromo-1-(bromomethyl)-4-tert-butylbenzene , which can be prepared by radical bromination of 2-bromo-4-tert-butyl-1-methylbenzene:

Parameter Details
Starting Material 2-bromo-4-tert-butyl-1-methylbenzene
Brominating Agent Bromine (Br2)
Initiator Benzoyl peroxide (radical initiator)
Solvent Carbon tetrachloride (CCl4)
Conditions Reflux until hydrogen bromide evolution ceases
Yield 89% of 2-bromo-1-(bromomethyl)-4-tert-butylbenzene
Purification Fractional distillation (b.p. 138-141°C/4 mm Hg)
Characterization 1H NMR, 13C NMR confirm structure

This step installs bromine atoms on the benzylic methyl group, setting the stage for fluorination.

Introduction of Fluorine: Fluorination of Brominated Side Chain

The key step to obtain the 2-bromo-1-fluoroethyl substituent involves selective fluorination of the bromomethyl group or a related intermediate. Although direct literature on the exact fluorination of 2-bromo-(bromomethyl)-4-tert-butylbenzene to this compound is sparse, common synthetic methods for such transformations include:

  • Nucleophilic Fluorination: Using fluoride sources such as potassium fluoride (KF) or cesium fluoride (CsF) to substitute one bromine atom with fluorine under controlled conditions.

  • Electrophilic Fluorination: Utilizing reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) for selective fluorination at activated positions.

  • Radical or Photochemical Fluorination: Employing radical initiators with fluorine sources to achieve selective monofluorination.

The choice depends on the reactivity of the brominated intermediate and the desired regioselectivity.

Proposed Synthetic Route Summary

Step Reaction Type Starting Material Reagents/Conditions Product Yield/Notes
1 Friedel-Crafts Alkylation Chlorobenzene + chloro-2-methylpropane HAlCl4 catalyst, 90-100°C 4-tert-butylchlorobenzene ~78% purity crude product
2 Radical Bromination 2-bromo-4-tert-butyl-1-methylbenzene Br2, benzoyl peroxide, CCl4, reflux 2-bromo-1-(bromomethyl)-4-tert-butylbenzene 89% yield
3 Selective Fluorination 2-bromo-1-(bromomethyl)-4-tert-butylbenzene Fluoride source (KF, CsF) or electrophilic fluorinating agent This compound Yield depends on conditions; optimization required

Analytical and Characterization Data

Research Findings and Optimization Notes

  • Radical bromination using benzoyl peroxide in CCl4 is a well-established method for benzylic bromination with high yield and selectivity.
  • Friedel-Crafts alkylation using chloro-2-methylpropane and chlorobenzene under complex acid catalysis provides a robust route to the tert-butyl aromatic core.
  • Fluorination of brominated intermediates requires careful control to avoid over-fluorination or side reactions; nucleophilic fluorination with KF or CsF under phase-transfer catalysis or polar aprotic solvents is a promising approach.
  • Literature on direct synthesis of this compound is limited, indicating a potential area for further synthetic development and optimization.

Summary Table of Preparation Methods

Preparation Step Methodology Key Reagents/Conditions Yield/Notes
Aromatic Core Formation Friedel-Crafts Alkylation Chlorobenzene, chloro-2-methylpropane, HAlCl4 ~78% crude purity
Benzylic Bromination Radical Bromination Br2, benzoyl peroxide, CCl4, reflux 89% yield
Fluorination of Brominated Side Chain Nucleophilic/Electrophilic Fluorination KF, CsF, Selectfluor, NFSI (to be optimized) Variable, requires optimization

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(2-Bromo-1-fluoroethyl)-4-tert-butylbenzene, and how are reaction conditions optimized?

  • Methodological Answer : A two-step approach is typically employed:

Bromination : Introduce bromine at the ethyl group of 4-tert-butyltoluene using bromine or N-bromosuccinimide (NBS) in a solvent like carbon tetrachloride (CCl₄) or acetonitrile under reflux (60–80°C).

Fluorination : Substitute a hydrogen atom on the ethyl group with fluorine using a fluorinating agent (e.g., Selectfluor®) in anhydrous dichloromethane at 0–25°C .
Optimization Tips : Monitor reaction progress via thin-layer chromatography (TLC) and adjust solvent polarity (e.g., switch from CCl₄ to acetonitrile) to improve bromine activation .

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

  • Methodological Answer :

  • NMR : Use 1H^{1}\text{H}-NMR to identify the tert-butyl group (δ ~1.3 ppm, singlet, 9H) and the ethyl-bromo-fluoro moiety (δ ~4.2–4.5 ppm, multiplet). 19F^{19}\text{F}-NMR confirms fluorine substitution (δ ~-120 to -150 ppm) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 258.04 (C₁₂H₁₅BrF⁺) .
  • IR Spectroscopy : Detect C-Br (550–650 cm⁻¹) and C-F (1000–1100 cm⁻¹) stretches .

Advanced Research Questions

Q. How do solvent polarity and temperature influence lithium-bromide exchange reactions involving this compound?

  • Methodological Answer :

  • Solvent Effects : Use tetrahydrofuran (THF) or diethyl ether for enhanced reactivity due to their ability to stabilize lithium intermediates. Polar aprotic solvents like DMF may deactivate the reagent .
  • Temperature : Conduct reactions at 0°C to minimize side reactions (e.g., elimination) while ensuring efficient exchange. Kinetic studies show a 15–20% yield increase at 0°C vs. 25°C .
  • Validation : Monitor via quenching with electrophiles (e.g., D₂O) and analyze by GC-MS .

Q. How can contradictions in reported bromination yields be resolved when synthesizing this compound?

  • Methodological Answer :

  • Issue : Yields vary (40–75%) depending on brominating agent and steric hindrance from the tert-butyl group.
  • Resolution :

Agent Comparison : NBS provides higher regioselectivity (70% yield) vs. Br₂ (50%) due to reduced radical side reactions .

Additives : Include catalytic AIBN (azobisisobutyronitrile) to accelerate radical bromination .

Steric Mitigation : Use bulkier solvents (e.g., tert-butyl methyl ether) to reduce steric interference .

Q. What strategies enable the use of this compound as an intermediate in bioactive molecule synthesis?

  • Methodological Answer :

  • Cross-Coupling : Employ Suzuki-Miyaura coupling with arylboronic acids (e.g., 4-tert-butylphenylboronic acid) to attach pharmacophores. Use Pd(PPh₃)₄ as a catalyst in toluene/EtOH (3:1) at 80°C .
  • Fluorine Retention : Optimize reaction pH (neutral to slightly basic) to prevent defluorination during nucleophilic substitutions .
  • Case Study : This compound has been used to synthesize analogs of CP-55,940 (cannabinoid receptor ligands) by replacing the bromine with hydroxyl groups via hydrolysis .

Key Research Challenges

  • Stereochemical Control : The ethyl-bromo-fluoro moiety may lead to racemization; chiral HPLC or asymmetric catalysis is recommended for enantiopure synthesis.
  • Thermal Stability : Decomposition above 150°C necessitates low-temperature storage (-20°C) under inert atmosphere .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-(2-Bromo-1-fluoroethyl)-4-tert-butylbenzene
Reactant of Route 2
1-(2-Bromo-1-fluoroethyl)-4-tert-butylbenzene

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